Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride
Overview
Description
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride is a chemical compound . It is also known as ®-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C29H36ClNO3. This indicates that it contains 29 carbon atoms, 36 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Scientific Research Applications
Antimicrobial and Molluscicidal Activity
Benzoic acid derivatives exhibit significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves have demonstrated considerable antibacterial properties and efficacy against molluscs (Orjala et al., 1993).
Cytotoxicity
Some benzoic acid derivatives from Piper hispidum show moderate cytotoxic activity, suggesting potential applications in cancer research (Friedrich et al., 2005).
Synthesis of Radiopharmaceuticals
Benzoic acid derivatives are used in the synthesis of radiopharmaceuticals, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, highlighting their importance in medical imaging and diagnostics (Taylor et al., 1996).
Coordination Chemistry and Photophysical Properties
Derivatives of benzoic acid are integral in the formation of lanthanide-based coordination polymers, which are studied for their crystal structures and photophysical properties. This research is vital for developing new materials in optics and electronics (Sivakumar et al., 2011).
Biosynthesis in Plants and Bacteria
Research on benzoic acid biosynthesis in plants and bacteria provides insights into the metabolic pathways of these organisms, crucial for understanding plant physiology and bacterial growth (Hertweck et al., 2001).
Liquid Crystal Technology
Benzoic acid derivatives are used in the synthesis of liquid-crystalline complexes, contributing to the development of advanced materials in display technology and photonics (Kishikawa et al., 2008).
Doping in Conductive Polymers
They play a role as dopants in conductive polymers like polyaniline, influencing their electrical and material properties. This is essential for creating conductive materials for electronic applications (Amarnath & Palaniappan, 2005).
Mechanism of Action
Benzoic Acid
Benzoic acid is a simple aromatic carboxylic acid which is a common constituent of many natural substances . It’s often used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .
Phenyl Group
The phenyl group is a six-membered aromatic ring, minus a hydrogen, which may be attached to a parent structure at any point . It’s a common structural unit in organic chemistry .
Amino Group
Amino groups (-NH2) are functional groups containing nitrogen. They are basic and are involved in the formation of bonds with acids .
Hydrochloride
Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g. amine). In pharmaceuticals, the hydrochloride salt is often used to improve the solubility or stability of drugs .
Safety and Hazards
Properties
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3.ClH/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23;/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32);1H/t26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSBJFSXVRFOA-UFTMZEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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